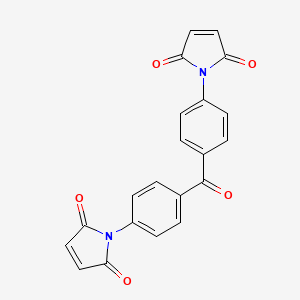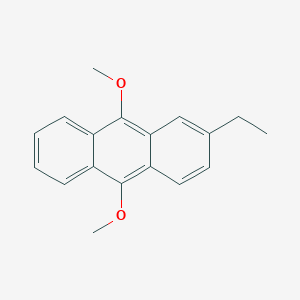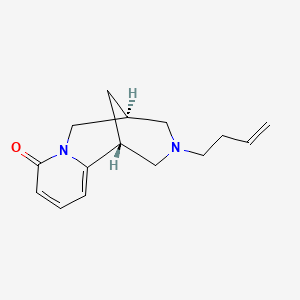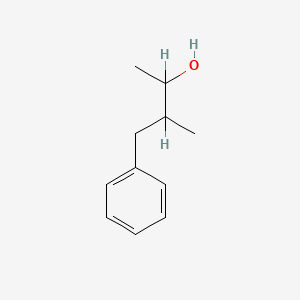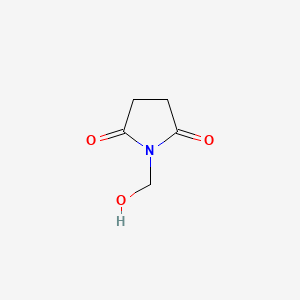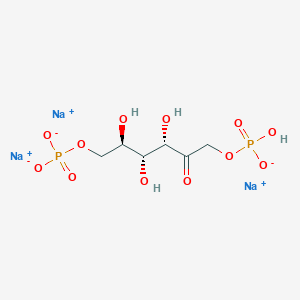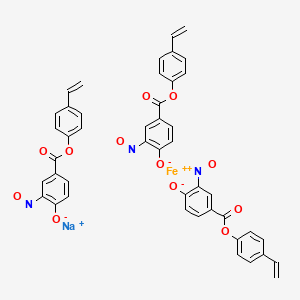
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) is a complex compound with a unique structure that includes sodium, iron, and organic moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) typically involves the reaction of iron(2+) salts with sodium 4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron and other by-products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(3+) complexes, while reduction may produce amine derivatives.
科学研究应用
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
作用机制
The mechanism of action of sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include redox reactions and coordination chemistry with metal ions .
相似化合物的比较
Similar Compounds
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(3+)
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;copper(2+)
- Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;nickel(2+)
Uniqueness
Sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) is unique due to its specific combination of sodium, iron, and organic components, which confer distinct chemical and physical properties.
属性
CAS 编号 |
26671-45-4 |
|---|---|
分子式 |
C45H30FeN3NaO12 |
分子量 |
883.6 g/mol |
IUPAC 名称 |
sodium;4-(4-ethenylphenoxy)carbonyl-2-nitrosophenolate;iron(2+) |
InChI |
InChI=1S/3C15H11NO4.Fe.Na/c3*1-2-10-3-6-12(7-4-10)20-15(18)11-5-8-14(17)13(9-11)16-19;;/h3*2-9,17H,1H2;;/q;;;+2;+1/p-3 |
InChI 键 |
OVMCOCUPINBXRQ-UHFFFAOYSA-K |
SMILES |
C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.[Na+].[Fe+2] |
规范 SMILES |
C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[O-])N=O.[Na+].[Fe+2] |
同义词 |
ferroverdin ferroverdin A tris(p-vinylphenyl-4-hydroxy-3-nitrosobenzoato-N(3),O(4))ferrate(II) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


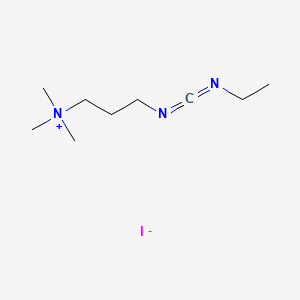
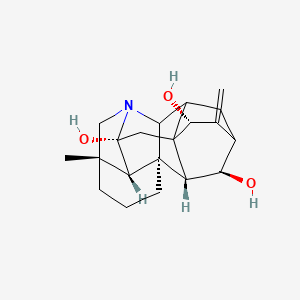
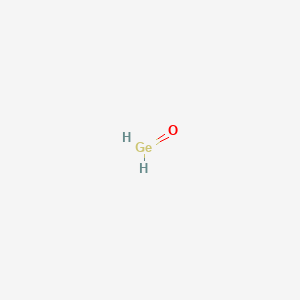

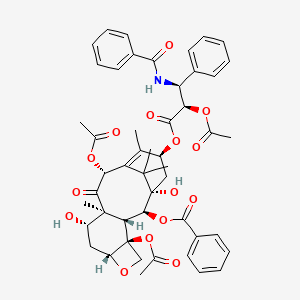
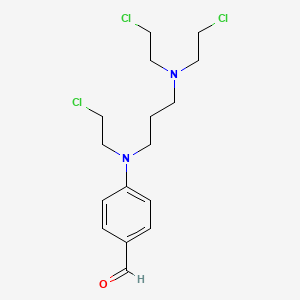

![(5-Fluoro-12-methylbenzo[a]anthracen-7-yl)methyl acetate](/img/structure/B1213294.png)
